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molecular formula C8H6N2O B8697466 n-(4-Cyanophenyl)formamide CAS No. 6321-94-4

n-(4-Cyanophenyl)formamide

Cat. No. B8697466
M. Wt: 146.15 g/mol
InChI Key: RIXSUSUNXMNVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340544B2

Procedure details

Was prepared according to Example 2 from 4-cyanoaniline and formic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)#[N:2].[CH:10](O)=[O:11]>>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][CH:10]=[O:11])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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